[{2,5-Bis[tri(propan-2-yl)silyl]-1,4-phenylene}di(ethyne-2,1-diyl)]bis(trimethylsilane)
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Overview
Description
[{2,5-Bis[tri(propan-2-yl)silyl]-1,4-phenylene}di(ethyne-2,1-diyl)]bis(trimethylsilane) is a complex organosilicon compound It features a phenylene core substituted with tri(propan-2-yl)silyl groups and ethyne-2,1-diyl linkages, capped with trimethylsilane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [{2,5-Bis[tri(propan-2-yl)silyl]-1,4-phenylene}di(ethyne-2,1-diyl)]bis(trimethylsilane) typically involves multiple steps. One common approach is the coupling of a phenylene derivative with tri(propan-2-yl)silyl groups, followed by the introduction of ethyne-2,1-diyl linkages and capping with trimethylsilane groups. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling reactions. Solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used to dissolve the reactants and intermediates.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
[{2,5-Bis[tri(propan-2-yl)silyl]-1,4-phenylene}di(ethyne-2,1-diyl)]bis(trimethylsilane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to produce silane derivatives.
Substitution: The trimethylsilane groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents)
Major Products
The major products formed from these reactions include silanol, siloxane, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, [{2,5-Bis[tri(propan-2-yl)silyl]-1,4-phenylene}di(ethyne-2,1-diyl)]bis(trimethylsilane) is used as a building block for the synthesis of more complex organosilicon compounds. Its unique structure allows for the creation of materials with tailored properties, such as enhanced thermal stability and mechanical strength.
Biology
The compound’s potential biological applications are being explored, particularly in the development of novel drug delivery systems. Its ability to form stable complexes with various biomolecules makes it a promising candidate for targeted drug delivery and controlled release applications.
Medicine
In medicine, [{2,5-Bis[tri(propan-2-yl)silyl]-1,4-phenylene}di(ethyne-2,1-diyl)]bis(trimethylsilane) is being investigated for its potential use in imaging and diagnostic techniques. Its unique chemical properties allow for the development of contrast agents that can improve the accuracy of medical imaging.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as high-performance coatings and adhesives. Its ability to enhance the properties of these materials makes it valuable in various applications, including aerospace and electronics.
Mechanism of Action
The mechanism of action of [{2,5-Bis[tri(propan-2-yl)silyl]-1,4-phenylene}di(ethyne-2,1-diyl)]bis(trimethylsilane) involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various biomolecules, influencing their activity and function. For example, it can interact with enzymes and receptors, modulating their activity and leading to specific biological effects. The ethyne-2,1-diyl linkages and trimethylsilane groups play a crucial role in these interactions, providing stability and specificity.
Comparison with Similar Compounds
Similar Compounds
- [{2,5-Bis[tri(propan-2-yl)silyl]-1,4-phenylene}di(ethyne-2,1-diyl)]bis(trimethylsilane)
- [{2,5-Bis[tri(propan-2-yl)silyl]-1,4-phenylene}di(ethyne-2,1-diyl)]bis(trimethylsilane)
Uniqueness
Compared to similar compounds, [{2,5-Bis[tri(propan-2-yl)silyl]-1,4-phenylene}di(ethyne-2,1-diyl)]bis(trimethylsilane) stands out due to its unique combination of tri(propan-2-yl)silyl groups and ethyne-2,1-diyl linkages. This structure provides enhanced stability and reactivity, making it suitable for a wide range of applications. Additionally, its ability to form stable complexes with biomolecules sets it apart from other organosilicon compounds, offering unique advantages in biological and medical applications.
Properties
CAS No. |
919364-36-6 |
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Molecular Formula |
C34H62Si4 |
Molecular Weight |
583.2 g/mol |
IUPAC Name |
trimethyl-[2-[4-(2-trimethylsilylethynyl)-2,5-bis[tri(propan-2-yl)silyl]phenyl]ethynyl]silane |
InChI |
InChI=1S/C34H62Si4/c1-25(2)37(26(3)4,27(5)6)33-23-32(20-22-36(16,17)18)34(24-31(33)19-21-35(13,14)15)38(28(7)8,29(9)10)30(11)12/h23-30H,1-18H3 |
InChI Key |
KAQSJZZLLCZEFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C1=CC(=C(C=C1C#C[Si](C)(C)C)[Si](C(C)C)(C(C)C)C(C)C)C#C[Si](C)(C)C)(C(C)C)C(C)C |
Origin of Product |
United States |
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